Decitabine Related Compound A (Mixture of Isomers) Decitabine Related Compound A (Mixture of Isomers)
Brand Name: Vulcanchem
CAS No.: 1019659-87-0
VCID: VC0193393
InChI:
SMILES:
Molecular Formula: C21H18Cl2O7
Molecular Weight: 453.28

Decitabine Related Compound A (Mixture of Isomers)

CAS No.: 1019659-87-0

Cat. No.: VC0193393

Molecular Formula: C21H18Cl2O7

Molecular Weight: 453.28

Purity: > 95%

* For research use only. Not for human or veterinary use.

Decitabine Related Compound A (Mixture of Isomers) - 1019659-87-0

Specification

CAS No. 1019659-87-0
Molecular Formula C21H18Cl2O7
Molecular Weight 453.28

Introduction

Chemical Properties and Structural Characteristics

Isomeric Characteristics

The designation "Mixture of Isomers" in the compound's name indicates that it typically exists as a combination of structural variants rather than as a single pure chemical entity . In organic chemistry, isomers possess the same molecular formula but different structural arrangements, which can significantly influence their physical, chemical, and biological properties. For Decitabine Related Compound A, these isomeric variations may include different orientations of the functional groups around the ribofuranose core, potentially resulting in α and β anomers or other structural variants that maintain the same elemental composition.

Physical and Chemical Data

The following table summarizes the key physical and chemical data for Decitabine Related Compound A:

PropertyValueSource
CAS Number1207459-15-1 / 1019659-87-0
Molecular FormulaC21H18Cl2O7
Molecular Weight453.27 g/mol
IUPAC Name1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose
SMILES NotationCC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Structural Features2-deoxy-D-ribofuranose core with acetyl and 4-chlorobenzoyl modifications

Synthetic Role and Pharmaceutical Significance

Function in Decitabine Synthesis

Decitabine Related Compound A serves as a key intermediate in the synthetic pathway leading to the production of decitabine . In pharmaceutical synthesis, such intermediates are critical components that undergo further chemical transformations to yield the final active pharmaceutical ingredient (API). The structural features of this compound, particularly its modified ribofuranose component, make it suitable for incorporation into the nucleoside analog structure of decitabine. The presence of protective groups (acetyl and 4-chlorobenzoyl moieties) suggests that this intermediate likely participates in controlled reaction sequences where these groups are strategically removed or modified to construct the final decitabine molecule.

Relationship to Epigenetic Mechanisms

The parent drug decitabine is a cytosine analogue that functions as a hypomethylating agent, reversing epigenetic silencing in cancer cells . This mechanism involves the inhibition of DNA methyltransferase enzymes, leading to demethylation of DNA and subsequent reactivation of previously silenced genes, including tumor suppressor genes. As a synthetic precursor to decitabine, Compound A indirectly contributes to these epigenetic modifying capabilities, highlighting its significance in the development of therapeutics targeting cancer epigenetics.

Research Applications and Developments

Current Research Involving Decitabine

While specific research on Decitabine Related Compound A is limited in the available literature, substantial research exists on its parent drug decitabine. Current investigations focus on improving the drug delivery systems for decitabine, which faces challenges due to its hydrophilic nature and poor oral bioavailability . For instance, researchers have developed lipid nanocapsules (LNCs) to encapsulate decitabine, with two notable formulations: LNCs based on a high proportion of Transcutol® HP (THP-LNCs) and LNCs associated with a mixture of Transcutol® HP and Tween® 80 (THP-T80-LNCs) .

Formulation Advancements

The THP-T80-LNC formulation has shown promising results in drug delivery studies, with a diameter of 26.5±0.5 nm, high encapsulation efficiency (>85%), and a drug payload of 472±64 μg/mL . This formulation demonstrated enhanced cytotoxicity against acute myeloid leukemia (AML) cell lines compared to free decitabine, including both resistant (HL-60) and non-resistant (HEL) cell lines . These advancements in decitabine delivery systems highlight the continued importance of decitabine and, by extension, its synthetic intermediates like Compound A in cancer research and treatment development.

Quality Control and Analytical Considerations

Analytical Characterization Methods

Analytical methods for characterizing Decitabine Related Compound A and similar intermediates typically include high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques provide crucial information about chemical identity, purity, and structural conformation. The isomeric nature of the compound presents additional analytical challenges, as separation and quantification of individual isomers may be necessary for comprehensive characterization and quality control.

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